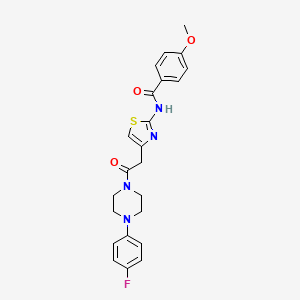
N-(4-(2-(4-(4-氟苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)-4-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H23FN4O3S and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物已对其抗菌潜力进行了研究。体外研究探索了其对金黄色葡萄球菌和紫红杆菌等细菌菌株的功效。 了解其作用机制和作为抗菌剂的潜力对于对抗细菌感染至关重要 .
噻唑化学
噻唑在药物发现中起着重要作用。该化合物通过Hantzsch反应的合成突出了其在该领域的意义。许多药物,包括抗逆转录病毒药、抗肿瘤药和抗真菌药,都源自噻唑支架。 研究人员继续探索新的基于噻唑的化合物,用于各种治疗应用 .
抗病毒放射性示踪剂的开发
在正电子发射断层扫描(PET)领域,研究人员已经合成了基于类似化合物的放射性示踪剂。特别是,N-(3,4-二甲基异噁唑-5-基)哌嗪-4-[4-(4-氟苯基)噻唑-2-基]-1-[11C]甲酰胺已被开发用于大鼠脑中脂肪酸酰胺水解酶(FAAH)的体内成像。 这项工作有助于了解大脑功能和疾病进展 .
药物设计和优化
该化合物中噻唑部分的存在为合理的药物设计提供了机会。研究人员探索修饰以增强其药理特性,例如生物利用度、选择性和结合亲和力。 通过微调结构,他们旨在开发更有效的治疗剂 .
潜在的抗癌特性
虽然没有直接针对癌症治疗进行研究,但具有类似结构特征的化合物已显示出抗癌活性。研究人员可能会调查该化合物是否对癌细胞的生长或转移有任何抑制作用。 其作为辅助治疗的潜力值得进一步探索 .
联合疗法
考虑到该化合物的抗菌和抗病毒特性,研究人员可能会探索其在联合疗法中的应用。将其与现有药物结合使用可以增强治疗效果,降低耐药性,改善患者护理。 研究协同效应是未来研究的一个令人兴奋的方向 .
总之,N-(4-(2-(4-(4-氟苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)-4-甲氧基苯甲酰胺在各个科学领域都具有前景。其多方面的应用突出了其在药物开发和疾病管理中的重要性。 研究人员继续揭示其全部潜力,进一步的研究对于释放其治疗益处至关重要 . 如果您有任何具体问题或需要更多详细信息,请随时提问!😊
作用机制
Target of Action
The primary targets of the compound N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to be a key component in various drugs and biologically active agents . .
Mode of Action
Thiazole derivatives are known to interact with biological systems in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways .
Result of Action
Thiazole derivatives have been found to have various effects on biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
属性
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-31-20-8-2-16(3-9-20)22(30)26-23-25-18(15-32-23)14-21(29)28-12-10-27(11-13-28)19-6-4-17(24)5-7-19/h2-9,15H,10-14H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISKUDUXIJISLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2589487.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2589488.png)
![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)
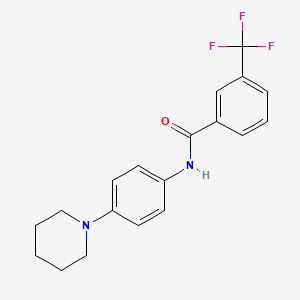

![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)
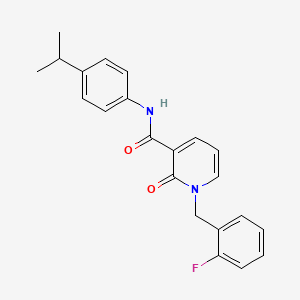
![2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589498.png)
![6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2589499.png)
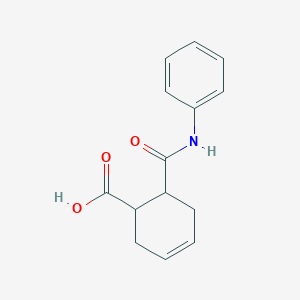
![4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone](/img/structure/B2589502.png)
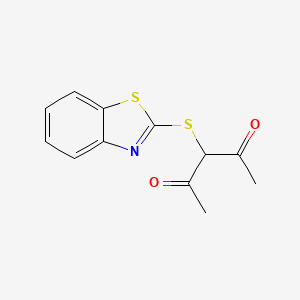

![3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2589507.png)
